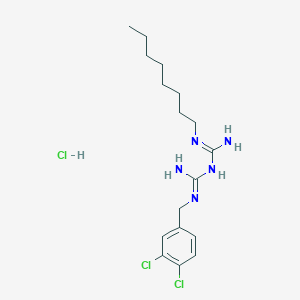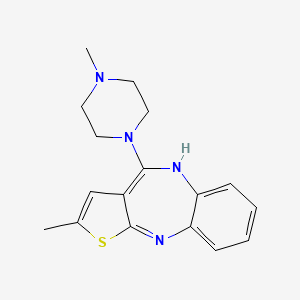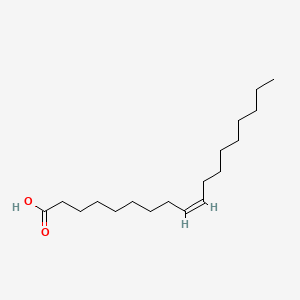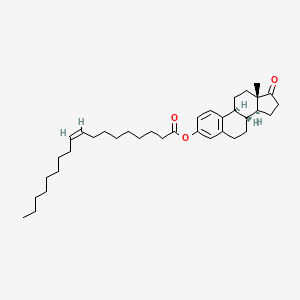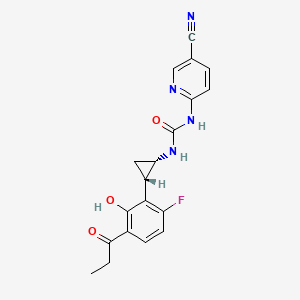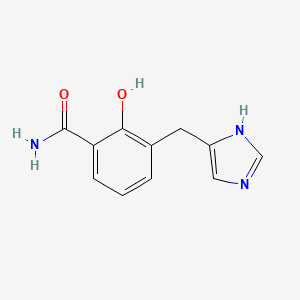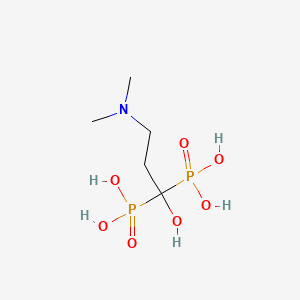
Olpadronic acid
説明
Used for the preparation of bisphosphonic acid derivatives as anti-osteoporosis
Olpadronic acid is a biochemical.
科学的研究の応用
Organophosphorus Compounds
Olpadronic acid is an organophosphorus compound . Organophosphorus compounds have unique properties and high biological activity, which make them widely used in various fields . They are used in agriculture as pesticides, in industry for the production of lubricants, hydraulic fluids, and plastic materials, in medicine for drugs against osteoporosis, anticancer and antiviral compounds, and in veterinary applications as anthelmintics .
Treatment of Osteoporosis
Olpadronic acid is an orally active amino-bisphosphonate and inhibits bone resorption . It is used in the treatment of osteoporosis . Osteoporosis is one of the most serious health problems in the world, and prevention and treatment are of great interest .
Prevention of Bone Destruction and Tumor Growth
Olpadronic acid prevents bone destruction and tumor growth in the skeletal prostate cancer mouse model . This suggests that it could potentially be used in the treatment of certain types of cancer.
Treatment of Pelvic Floor Disorder
There was a case report of a woman in her 30s who was treated with olpadronic acid for pelvic floor disorder . However, the treatment did not result in pain reduction or normalization of bone turnover markers .
Research of Malignancies
Olpadronic acid can be used for research of malignancies . Malignancies are a type of cancer, and research in this area could potentially lead to new treatments.
Research of Rheumatoid Arthritis
Olpadronic acid can also be used for research of rheumatoid arthritis . Rheumatoid arthritis is a chronic inflammatory disorder that can affect more than just your joints, and research in this area could potentially lead to new treatments.
作用機序
Target of Action
Olpadronic acid, also known as Olpadronate, is an orally active amino-bisphosphonate . Its primary target is the enzyme geranyltranstransferase (FDPS) . This enzyme plays a crucial role in the mevalonate pathway, which is essential for the prenylation of small GTP-binding proteins involved in osteoclast function .
Mode of Action
Olpadronic acid functions by inhibiting the activity of geranyltranstransferase, thereby preventing the resorption of bone . It binds to bone hydroxyapatite, which is exposed at sites of bone resorption . This interaction inhibits osteoclastic bone resorption, which is the process where osteoclasts break down the tissue in bones and release the minerals, resulting in a transfer of calcium from bone fluid to the blood .
Biochemical Pathways
The inhibition of geranyltranstransferase by Olpadronic acid affects the mevalonate pathway . This pathway is crucial for the production of cholesterol and other isoprenoids. By inhibiting this pathway, Olpadronic acid disrupts the function of osteoclasts, the cells responsible for bone resorption .
Pharmacokinetics
Olpadronic acid has a very low oral bioavailability . After administration, it distributes into soft tissue and bone or is excreted in the urine . It concentrates at sites of bone resorption, where it can be mobilized by osteoclasts as these cells generate acidic conditions and dissolve the inorganic phase, thereby solubilizing the bound Olpadronic acid .
Result of Action
The primary result of Olpadronic acid’s action is the prevention of bone resorption . This leads to an overall increase in bone mass and bone mineral density, reducing the risk of fractures . It also prevents bone destruction and tumor growth in the skeletal prostate cancer mouse model .
Action Environment
The action of Olpadronic acid can be influenced by various environmental factors. For instance, the pH level at the sites of bone resorption can affect the mobilization of the drug . .
特性
IUPAC Name |
[3-(dimethylamino)-1-hydroxy-1-phosphonopropyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NO7P2/c1-6(2)4-3-5(7,14(8,9)10)15(11,12)13/h7H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEPSJNLORCRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212479 | |
| Record name | Olpadronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Olpadronic acid | |
CAS RN |
63132-39-8 | |
| Record name | Olpadronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63132-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olpadronic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063132398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olpadronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Olpadronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLPADRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874HHB2V3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary therapeutic target of Olpadronic acid?
A1: While Olpadronic acid is classified as a bisphosphonate, a class of drugs known to inhibit bone resorption, the provided research highlights its potential in cancer treatment. Specifically, Olpadronic acid acts as a stimulating agent for γδ T cells, particularly the Vγ9Vδ2 subset. [] These cells play a crucial role in the immune system's response to tumors. []
Q2: How does Olpadronic acid enhance the immune response against cancer cells?
A2: The research suggests that Olpadronic acid, in combination with antibodies targeting the protein Claudin 18.2 (CLDN18.2), may offer a promising approach to cancer treatment. [] CLDN18.2 is often overexpressed in various cancers, making it a potential target for antibody-based therapies. [] Olpadronic acid's ability to stimulate γδ T cells, particularly when combined with CLDN18.2-targeting antibodies, enhances the immune system's ability to recognize and eliminate cancer cells. []
Q3: What is the significance of combining Olpadronic acid with agents that stabilize CLDN18.2 expression?
A3: Research indicates that combining Olpadronic acid with agents that stabilize or enhance the expression of CLDN18.2 on the surface of cancer cells can further improve the effectiveness of this therapeutic strategy. [] This is because higher levels of CLDN18.2 on the cell surface make the cancer cells more susceptible to targeting by the CLDN18.2-specific antibodies. []
Q4: Are there any specific agents mentioned that can stabilize or enhance CLDN18.2 expression?
A4: Yes, the research mentions several agents that have shown the potential to stabilize or increase CLDN18.2 expression. These include:
- Cell cycle-arresting agents: These agents interfere with the normal cell cycle progression, leading to the accumulation of cells in specific phases where CLDN18.2 expression might be elevated. The research specifically mentions the G2 and S phases as potentially relevant. []
- Chemotherapeutic drugs: Certain chemotherapeutic agents, such as anthracyclines, platinum compounds (like Oxaliplatin and Cisplatin), nucleoside analogs (like 5-Fluorouracil), taxanes, and camptothecin analogs, are suggested to have this stabilizing effect on CLDN18.2 expression. []
Q5: What is the molecular structure and characteristics of Olpadronic acid?
A5: Olpadronic acid, chemically known as (3-(dimethylamino)-1-hydroxypropylidene)bisphosphonic acid, is a nitrogen-containing bisphosphonate (aminobisphosphonate). [] Unfortunately, the provided abstracts do not offer detailed spectroscopic data or specifics about its material compatibility and stability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)
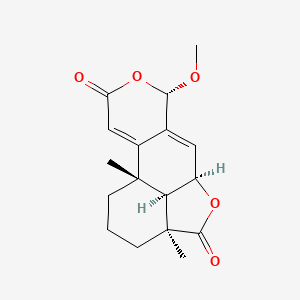


![7-Phenyl-1-[5-(pyridin-2-yl)-1,3-oxazol-2-yl]heptan-1-one](/img/structure/B1677196.png)
